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molecular formula C8H8BrNO2 B046407 Methyl 2-amino-5-bromobenzoate CAS No. 52727-57-8

Methyl 2-amino-5-bromobenzoate

Cat. No. B046407
M. Wt: 230.06 g/mol
InChI Key: QVNYNHCNNGKULA-UHFFFAOYSA-N
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Patent
US08039491B2

Procedure details

MeSO4 (26.3 mL, 0.280 mol) was added to a solution of 2-amino-5-bromobenzoic acid (50.0 g, 0.230 mol) in DMF and Et3N (40 mL, 0.28 mol). The reaction mixture was stirred at rt for 48 h. The mixture was quenched with water, extracted with EtOAc and dried over MgSO4. The solvent was evaporated in vacuo and the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether) to afford methyl 2-amino-5-bromobenzoate (30 g, 56% yield). 1H NMR (300 MHz, DMSO) δ 7.74 (d, J=2.7, 1H), 7.35 (dd, J=9.0, 2.1, 1H), 6.78-6.73 (m, 3H), 3.77 (s, 3H).
Name
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]S([O-])(=O)=O.[NH2:7][C:8]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:9]=1[C:10](O)=[O:11].CCN(CC)CC>CN(C=O)C>[NH2:7][C:8]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:9]=1[C:10]([O:2][CH3:1])=[O:11]

Inputs

Step One
Name
Quantity
26.3 mL
Type
reactant
Smiles
COS(=O)(=O)[O-]
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
40 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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